molecular formula C7H16N2 B2479367 (2S,6S)-1,2,6-trimethylpiperazine CAS No. 1152368-07-4

(2S,6S)-1,2,6-trimethylpiperazine

Cat. No. B2479367
CAS RN: 1152368-07-4
M. Wt: 128.219
InChI Key: QHVYJSBQXIIROJ-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(2S,6S)-1,2,6-trimethylpiperazine” is a chemical compound. It’s worth noting that there is a closely related compound known as “(2S,6S)-tert-Butyl 2,6-dimethylpiperazine-1-carboxylate” with a CAS Number: 574007-66-2 and a molecular weight of 214.31 .

Scientific Research Applications

For more in-depth information, you can refer to the following sources:

  • Yang, B., Yang, C., Liu, R., Sui, W., Zhu, Q., Jin, Y., Wu, T., & Zhang, M. (2024). The Relationship between Preparation and Biological Activities of Animal-Derived Polysaccharides: A Comprehensive Review. Foods, 13(1), 173
  • Faccio, L., Chen, Y., & Yuan, H. (2021). Ketamine in the Past, Present, and Future: Mechanisms, Metabolites, and Medicine. Current Neurology and Neuroscience Reports, 21(12), 77

Mechanism of Action

Target of Action

The primary target of (2S,6S)-1,2,6-trimethylpiperazine, also known as (2S,6S)-hydroxynorketamine (HNK), is the N-methyl-D-aspartic acid receptor (NMDAR) in the brain . This receptor plays a crucial role in synaptic plasticity and memory function .

Mode of Action

(2S,6S)-HNK interacts with its targets by binding to several neurotransmitter receptors, including NMDAR . This interaction results in the modulation of neurotransmission and the activation of various cellular mechanisms .

Biochemical Pathways

(2S,6S)-HNK affects several biochemical pathways. It has been found to increase the function of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and survival . This compound also modulates the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor (AMPAR)-mediated transmission in pyramidal neurons . These processes subsequently rebalance the excitatory/inhibitory transmission and restore neural network integrity that is compromised in depression .

Pharmacokinetics

The pharmacokinetics of (2S,6S)-HNK involve its absorption, distribution, metabolism, and excretion (ADME). After administration, (2S,6S)-HNK readily crosses the blood-brain barrier . The systemic exposure to (2S,6S)-HNK is significantly higher than that of its isomer, (2R,6R)-HNK . The bioavailability of (2S,6S)-HNK is approximately 15-19% . The terminal half-life of (2S,6S)-HNK is around 10-11 hours , indicating its prolonged presence in the body.

Result of Action

The molecular and cellular effects of (2S,6S)-HNK’s action include the activation of neuroplasticity and synaptogenesis-relevant signaling pathways . These effects lead to the downstream activation of synaptogenesis and neuroplasticity pathways . The activation of these pathways can lead to new, enhanced, and safer therapies for treating major depressive disorder (MDD) .

Action Environment

The action, efficacy, and stability of (2S,6S)-HNK can be influenced by various environmental factors. For instance, chronic stress can affect the expression of certain genes in the brain, which can in turn influence the action of (2S,6S)-HNK . Understanding these environmental influences is crucial for optimizing the therapeutic use of this compound.

properties

IUPAC Name

(2S,6S)-1,2,6-trimethylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2/c1-6-4-8-5-7(2)9(6)3/h6-8H,4-5H2,1-3H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHVYJSBQXIIROJ-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCC(N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CNC[C@@H](N1C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S,6S)-1,2,6-trimethylpiperazine

Synthesis routes and methods

Procedure details

Under an inert atmosphere of nitrogen, 3,4,5-trimethyl-piperazine-1-carboxylic acid benzyl ester (1 eq, 1.87 mmol, 0.49 g) is dissolved in EtOH (20 ml) and palladium on carbon (0.1 eq, 0.187 mmol, 0.2 g) is added. The reaction is stirred at room temperature under an atmosphere of hydrogen for 4 hrs. The reaction mixture is filtered through Celite® and the solvent evaporated under vacuo to afford the title compound.
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two

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